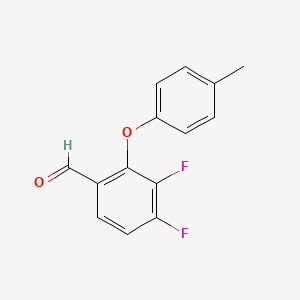
Tert-butyldichlorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C8H18Cl2Si . This compound is characterized by the presence of two tert-butyl groups attached to a silicon atom, which is also bonded to two chlorine atoms. It is a colorless to light yellow liquid that is sensitive to moisture and is commonly used in organic synthesis, particularly as a reagent for preparing siliranes and protecting diols .
準備方法
Tert-butyldichlorosilane can be synthesized through various methods. One common synthetic route involves the chlorination of di-tert-butylsilane using carbon tetrachloride (CCl4) and palladium chloride (PdCl2) as a catalyst. This method yields this compound with an 85% efficiency . The compound can be purified by fractional distillation to obtain a high-purity product .
化学反応の分析
Tert-butyldichlorosilane undergoes several types of chemical reactions, including substitution and hydrolysis. It reacts rapidly with moisture, water, and protic solvents, leading to hydrolysis. In organic synthesis, it is often used to introduce the di-tert-butylsilylene protecting group for diols. This reaction typically involves the use of acetonitrile as a solvent and triethylamine as a base, with 1-hydroxybenzotriazole (HOBt) as a catalyst at temperatures ranging from 45°C to 90°C . The major products formed from these reactions are siliranes and protected diols .
科学的研究の応用
Tert-butyldichlorosilane has a wide range of applications in scientific research. In chemistry, it is used as a reagent for preparing siliranes and protecting diols . In biology and medicine, it can be utilized in the synthesis of various organosilicon compounds that have potential biological activities. In the industrial sector, it is employed in the production of specialty chemicals and materials, particularly those requiring moisture-sensitive reagents .
作用機序
The mechanism of action of tert-butyldichlorosilane primarily involves its reactivity with nucleophiles, such as water and alcohols. The silicon atom in this compound is highly electrophilic due to the presence of the two chlorine atoms, making it susceptible to nucleophilic attack. This leads to the formation of silanol or siloxane compounds, depending on the nucleophile involved .
類似化合物との比較
Tert-butyldichlorosilane can be compared with other similar organosilicon compounds, such as dichlorodimethylsilane and dichlorodiethylsilane. While all these compounds contain silicon bonded to two chlorine atoms, this compound is unique due to the presence of the bulky tert-butyl groups. These groups increase the steric hindrance around the silicon atom, affecting its reactivity and the types of reactions it can undergo . Similar compounds include:
- Dichlorodimethylsilane
- Dichlorodiethylsilane
- Dichlorodiphenylsilane
特性
分子式 |
C4H10Cl2Si |
|---|---|
分子量 |
157.11 g/mol |
IUPAC名 |
tert-butyl(dichloro)silane |
InChI |
InChI=1S/C4H10Cl2Si/c1-4(2,3)7(5)6/h7H,1-3H3 |
InChIキー |
HBYCZEOYOCONCV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[SiH](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,4]Thiazepino[4,5-a]benzimidazole](/img/structure/B13958720.png)
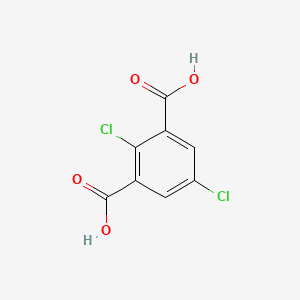
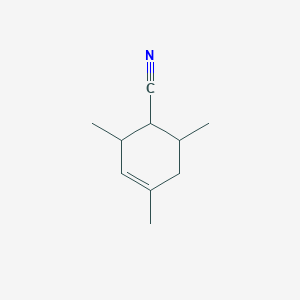
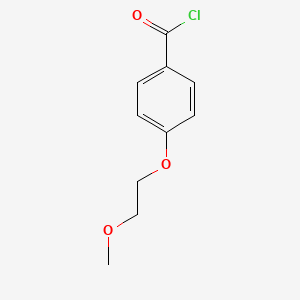
![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)


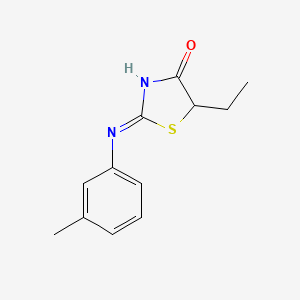

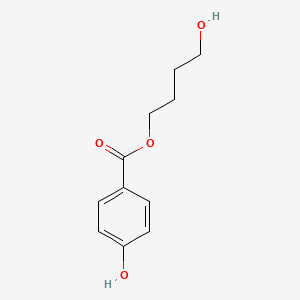
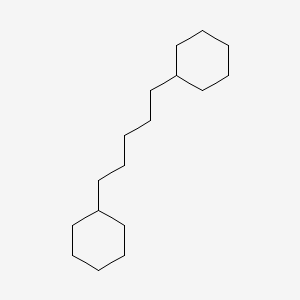
![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)
